molecular formula C14H20N6O2 B055557 tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate CAS No. 121370-56-7

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate

Cat. No. B055557
CAS RN: 121370-56-7
M. Wt: 304.35 g/mol
InChI Key: NEQXSLDABLSNMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate and related compounds typically involves condensation reactions, utilizing carbamimide and specific acids in the presence of catalysts such as 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through techniques like X-ray diffraction (XRD), showcasing crystallization in specific crystal systems with detailed unit cell parameters. For example, a related compound crystallized in the monoclinic space group P21/c, with precise measurements of the unit cell parameters and molecular interactions such as weak C-H···O intermolecular interactions and aromatic π–π stacking interactions contributing to its three-dimensional architecture (Mamat et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives, including tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate, undergo various chemical reactions that define their reactivity and potential applications. These include amination reactions using low-cost catalysts and ligands to synthesize biologically active compounds (Ya-hu, 2010).

Physical Properties Analysis

Physical properties such as crystallization behavior, melting points, and solubility are key aspects of these compounds. X-ray diffraction studies provide insight into the crystal structure, which directly influences the physical properties. The detailed bond lengths and angles are typical for piperazine-carboxylate compounds, indicating their stable molecular configuration (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate derivatives are determined through spectroscopic evidence, including LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis. These methods confirm the presence of specific functional groups and the overall molecular structure, crucial for understanding the chemical behavior of these compounds (Sanjeevarayappa et al., 2015).

Scientific Research Applications

  • Synthesis and Biological Evaluation: The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited moderate anthelmintic activity but poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Pharmacologically Useful Core: The compound tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been prepared, offering a pharmacologically useful core (Gumireddy et al., 2021).

  • Antibacterial and Antifungal Activities: The compounds tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were found to have moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

  • Molecular Structure Analysis: Research on the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provided insights into its bond lengths and angles, typical for piperazine-carboxylate compounds (Mamat, Flemming, & Köckerling, 2012).

  • Anticancer Activity: A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, were prepared and showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).

Safety And Hazards

The safety information for “tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate” indicates that it may cause skin and eye irritation. Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-11(16-8-15-10)17-9-18-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQXSLDABLSNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425100
Record name tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate

CAS RN

121370-56-7
Record name tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1: Example 136 was prepared by reacting BOC-piperazine with 6-chloropurine according to Example 1. Yield=92%, ES-MS: (M+H)+ 305.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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